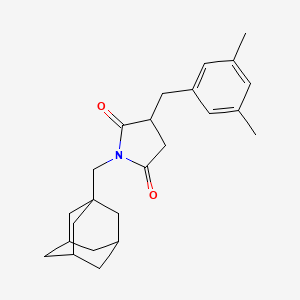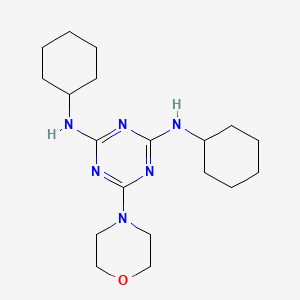
1-(1-adamantylmethyl)-3-(3,5-dimethylbenzyl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-(1-adamantylmethyl)-3-(3,5-dimethylbenzyl)pyrrolidine-2,5-dione, commonly referred to as ADMDP, is a chemical compound that has been the subject of extensive scientific research. ADMDP is a derivative of thalidomide, which is a drug known for its sedative and anti-inflammatory properties. ADMDP is a potent immunomodulatory agent that has shown promise in the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
ADMDP exerts its immunomodulatory effects through several mechanisms. One of the main mechanisms is the inhibition of the production of pro-inflammatory cytokines. ADMDP has been shown to inhibit the production of cytokines such as TNF-alpha, IL-1 beta, and IL-6, which are involved in the inflammatory response. Additionally, ADMDP has been shown to modulate the activity of immune cells such as T cells and B cells.
Biochemical and Physiological Effects
ADMDP has been shown to have several biochemical and physiological effects. One of the main effects is the inhibition of angiogenesis, which is the process by which new blood vessels are formed. ADMDP has been shown to inhibit the growth of blood vessels in tumors, which can lead to the death of cancer cells. Additionally, ADMDP has been shown to modulate the activity of immune cells, which can lead to the suppression of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
ADMDP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, ADMDP has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of ADMDP in lab experiments. The compound is highly reactive and can be difficult to handle. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ADMDP. One potential application is in the treatment of cancer. ADMDP has been shown to have potent anti-tumor effects, and further research is needed to determine its efficacy in the treatment of various types of cancer. Additionally, ADMDP has potential applications in the treatment of autoimmune disorders and inflammatory diseases. Further research is needed to determine the optimal dosing and administration of ADMDP for these conditions. Finally, there is potential for the development of new derivatives of ADMDP that may have improved efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
ADMDP has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have potent immunomodulatory effects, making it a promising candidate for the treatment of various diseases. Some of the diseases that have been studied in relation to ADMDP include cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(1-adamantylmethyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-15-3-16(2)5-17(4-15)9-21-10-22(26)25(23(21)27)14-24-11-18-6-19(12-24)8-20(7-18)13-24/h3-5,18-21H,6-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXZEUDEEFHSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)CC34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B4326732.png)
![6-(3,5-dimethylphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326738.png)
![6-(3-hydroxyphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326743.png)

![6-(4-chlorophenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326765.png)
![1-methyl-4-(3-nitrophenyl)-6-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326769.png)
![1-allyl-1'-(2-methyl-5-nitrophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326783.png)
![4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B4326796.png)
![3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4326801.png)
![3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4326804.png)
![3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4326805.png)
![7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B4326810.png)
![ethyl 4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4326815.png)
![4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326826.png)